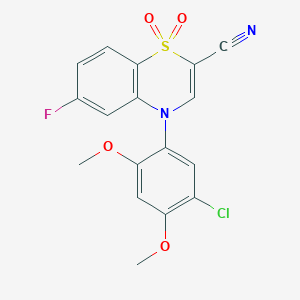

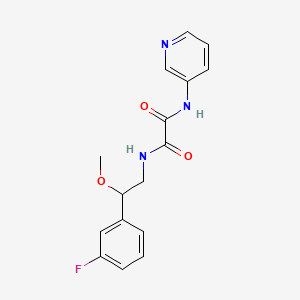

5-(2,5-dimethoxyphenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

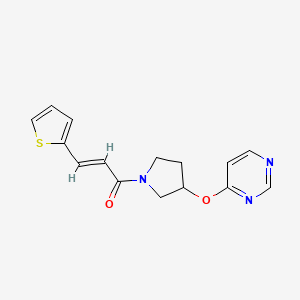

Pyrazole derivatives are a class of compounds known for their diverse chemical properties and potential applications in various fields. The compound is related to this class, featuring a pyrazole core substituted with different functional groups that may influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with carbothioamide groups, typically involves cyclization reactions of chalcones with thiosemicarbazide or semicarbazide under specific conditions. For example, studies have shown the synthesis of similar compounds using reactions that involve the cyclization of chalcones with thiosemicarbazide in an alcoholic basic medium to yield various pyrazole-1-carbothioamide derivatives (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction, which helps in determining their crystal structure and analyzing intermolecular interactions. One study provided insights into the molecular structure of a related pyrazole derivative through crystallographic analysis, highlighting the significance of N–H…O, N–H…S, and C–H…π interactions in stabilizing the crystal structure (Kanmazalp et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, influenced by their functional groups. The presence of the carbothioamide group, for instance, can partake in hydrogen bonding and other interactions that affect the compound's chemical reactivity and interactions with biological targets. Some studies have focused on the antimicrobial activities of these compounds, suggesting that specific functional groups contribute to their bioactivity (Pitucha et al., 2010).

Wissenschaftliche Forschungsanwendungen

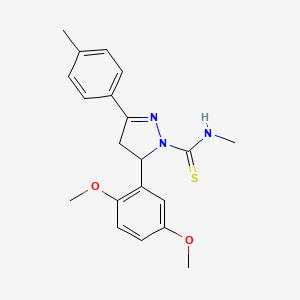

Monoamine Oxidase Inhibition

One of the primary applications of compounds similar to 5-(2,5-dimethoxyphenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is as inhibitors of monoamine oxidase (MAO). Derivatives of this compound have been synthesized and evaluated for their MAO-A and B inhibitory activity. These derivatives show potential as antidepressant and anxiolytic agents, with selective inhibition of MAO-A or MAO-B enzymes depending on the substitution patterns (Koç et al., 2014; Şentürk et al., 2012).

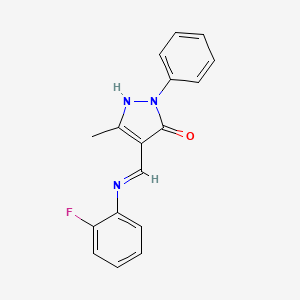

Antitumor Efficacy

A derivative of this compound, DK115, has shown antitumor efficacy. It inhibits cellular proliferation and clonogenicity in HCT116 human colon cancer cells, inducing cell cycle arrest at the G1 phase. This effect is mediated through the downregulation of cyclin D1 and upregulation of p53 and p21 expressions (Jong Min Lee et al., 2013).

Crystal and Molecular Structure Analysis

Research has also focused on understanding the crystal and molecular structure of similar compounds. Studies include X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations, providing insights into the molecular geometry and interactions of these compounds (Prabhuswamy et al., 2016; Uzun, 2022).

Antimicrobial Activity

Some pyrazole-1-carbothioamide derivatives, including compounds similar to the one , have demonstrated promising antibacterial activities. Their structures and potential as antimicrobial agents have been explored through various synthetic methods and biological evaluations (Pitucha et al., 2010; Chawla et al., 2010).

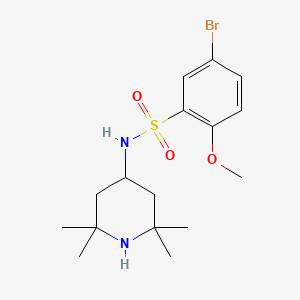

Corrosion Inhibition

Additionally, pyrazole derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. These studies involve quantum chemical calculations and experimental methods to assess their effectiveness as corrosion inhibitors (Ouici et al., 2016).

Eigenschaften

IUPAC Name |

3-(2,5-dimethoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13-5-7-14(8-6-13)17-12-18(23(22-17)20(26)21-2)16-11-15(24-3)9-10-19(16)25-4/h5-11,18H,12H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWRGIUNOQYJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)C(=S)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)

![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)

![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)